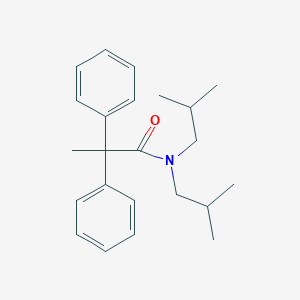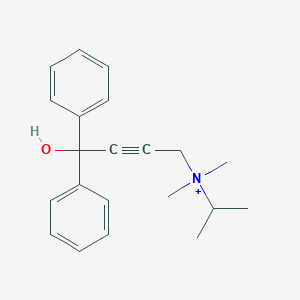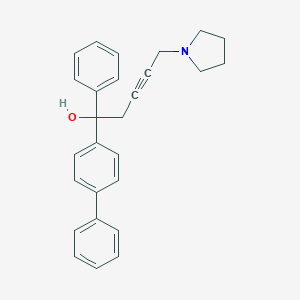![molecular formula C17H13FN4OS B286669 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286669.png)
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as ABT-089, is a compound that has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to improve cognitive function in animal models and humans.
作用机制
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function. By binding to this receptor, 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function. It has also been shown to increase the density of α4β2 nicotinic acetylcholine receptors in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has several advantages for use in lab experiments. It is a relatively selective agonist of the α4β2 nicotinic acetylcholine receptor, which allows for more targeted studies of this receptor. It also has a relatively long half-life, which makes it easier to administer in animal studies. However, 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Further studies are needed to determine the efficacy of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in these conditions and to identify any potential side effects. Another area of interest is the development of more selective and potent agonists of the α4β2 nicotinic acetylcholine receptor, which could lead to more effective treatments for cognitive disorders. Additionally, studies are needed to better understand the mechanisms underlying the cognitive-enhancing effects of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, which could lead to the development of new therapeutic targets for cognitive disorders.
合成方法
The synthesis of 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone to form an intermediate compound. This intermediate is then reacted with 1,2,4-triazole-3-thiol to form a thiadiazole ring, and finally, the resulting compound is reacted with phenylmethyl ether to form 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether.
科学研究应用
4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Animal studies have shown that 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can improve cognitive function in tasks such as learning and memory, and it has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine in the brain. Human studies have also shown promising results, with 4-[6-(2-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether improving cognitive function in healthy volunteers and patients with ADHD.
属性
分子式 |
C17H13FN4OS |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
6-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-13-8-6-11(7-9-13)16-19-20-17-22(16)21-15(24-17)10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3 |
InChI 键 |
KTPOMQNNSZPYLA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)




![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)



![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)